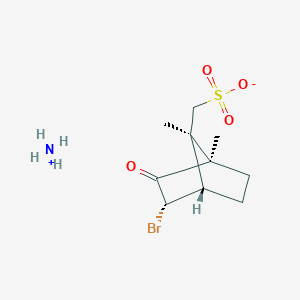

(1R)-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt

Descripción

Chemical Identity and Synthesis D-3-Bromocamphor-8-sulfonic acid ammonium salt (CAS: 14575-84-9) is a chiral ammonium salt derived from brominated camphor. Its molecular formula is C₁₀H₁₈BrNO₄S, featuring a bicyclic structure with a bromine substituent at position 3 and a sulfonic acid group at position 8 of the camphor skeleton . The compound is synthesized through a multi-step process:

Bromination: D-camphor undergoes bromination to yield D-3-bromocamphor.

Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) at 80–150°C produces D-3-bromocamphor-8-sulfonic acid.

Salt Formation: Neutralization with ammonium carbonate ((NH₄)₂CO₃) yields the final ammonium salt with an overall synthesis yield of 24.5% .

Applications

This compound is widely used as a chiral resolving agent for enantiomeric amines through diastereomeric salt formation, leveraging its stereochemical properties to separate racemic mixtures . It is commercially available in high purity (≥98% HPLC grade) for research applications .

Propiedades

Número CAS |

14575-84-9 |

|---|---|

Fórmula molecular |

C10H15BrO4S |

Peso molecular |

311.19 g/mol |

Nombre IUPAC |

[(1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10-/m1/s1 |

Clave InChI |

MFEDKMBNKNOUPA-GOZTYBTRSA-N |

SMILES isomérico |

C[C@@]12CC[C@@H]([C@@]1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |

SMILES canónico |

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |

Otros números CAS |

55870-50-3 14575-84-9 74165-69-8 |

Descripción física |

White powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Sinónimos |

(1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; Ammonium (+)-3-Bromo-8-camphorsulfonate; [1S-(endo,anti)]-3-Bromo-1,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; |

Origen del producto |

United States |

Métodos De Preparación

Preparation of Racemic Ammonium Salt

Racemic 3-bromo-camphor-8-sulfonic acid (20 kg) is dissolved in water (60 kg) and heated to 50–100°C for 1–3 hours. Ammonia is added to adjust the pH to 6, followed by cooling to 20–50°C and incubation for 3–5 hours. Filtration yields racemic ammonium salt as a white solid. This step ensures the substrate is primed for enantiomeric separation.

Enantiomeric Separation with Inducers

The racemic salt is combined with water and a chiral inducer (e.g., (+)- or (−)-tartaric acid derivatives) at a 1:4:0.2 weight ratio. The mixture is heated to 60–100°C for 1–3 hours, then cooled to 25–50°C. Crystallization preferentially yields the D-enantiomer, while the L-form remains in the filtrate. Repeating the process with the opposite inducer isolates the L-enantiomer.

Table 1. Key Parameters for Enantiomeric Separation

Ion-Exchange Purification

Crude D-3-bromocamphor-8-sulfonate is dissolved and passed through a strong cation-exchange resin (e.g., Dowex 50WX8). Elution with ammonium hydroxide recovers the ammonium salt, which is evaporated to dryness and recrystallized from acetic acid. This step removes residual inducers and byproducts, achieving >97% purity.

Ethanol-Ammonia Crystallization Method

A laboratory-scale alternative, adapted from Smith et al., bypasses racemic resolution by directly crystallizing the D-enantiomer from ethanol-ammonia solutions.

Dissolution and Neutralization

3-Bromocamphor-8-sulfonic acid (1 g) is dissolved in ethanol (15 mL) and treated with aqueous ammonia (6 mL). Stirring for 20 minutes yields a clear solution, which is concentrated to half-volume under reduced pressure.

Crystallization and Washing

Slow evaporation at 25°C over 48 hours produces colorless prisms. Washing with petroleum ether removes hydrophobic impurities, yielding 0.7 g (70%) of the ammonium salt with [α] = +84.5°.

Table 2. Comparison of Industrial vs. Laboratory Methods

| Aspect | Industrial Method | Laboratory Method |

|---|---|---|

| Scale | Multi-kilogram | Gram-scale |

| Time | 8–12 hours | 48 hours |

| Yield | 70% | 70% |

| Optical Purity | [α] = +83–85° | [α] = +84.5° |

| Solvent System | Water | Ethanol-ammonia |

Critical Factors Influencing Synthesis

Temperature Control

Heating racemic mixtures above 50°C prevents premature crystallization of undesired enantiomers. Conversely, rapid cooling (<1°C/min) during crystallization minimizes co-precipitation of impurities.

Inducer Selection

Optical inducers must exhibit complementary chirality to the target enantiomer. For example, (−)-menthol derivatives favor L-forms, while (+)-cinchonidine isolates D-forms. Suboptimal inducer ratios (e.g., >0.3:1 inducer:salt) reduce yield by 15–20%.

Solvent Systems

Aqueous systems favor high throughput but require ion-exchange purification. Ethanol-ammonia mixtures simplify purification but limit scalability due to solvent costs.

Applications Informing Synthesis Design

Análisis De Reacciones Químicas

Types of Reactions

[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of camphor derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various camphor derivatives, sulfonic acid derivatives, and substituted camphor compounds.

Aplicaciones Científicas De Investigación

Optical Resolution

One of the primary applications of D-3-Bromocamphor-8-sulfonic acid ammonium salt is in optical resolution . This process is crucial for separating enantiomers in chiral compounds, which is essential for the development of pharmaceuticals that require specific stereochemistry for efficacy and safety.

Case Study: Chiral Resolution of Piperidine Intermediates

A notable application involves its use as a chiral resolving agent in the synthesis of piperidine derivatives, specifically in the production of the ORL-1 antagonist J-113397. The compound facilitates the resolution of racemic mixtures into their optically active forms, significantly enhancing the yield and purity of the desired enantiomer .

Pharmaceutical Intermediates

D-3-Bromocamphor-8-sulfonic acid ammonium salt serves as an important pharmaceutical intermediate . Its role is pivotal in synthesizing various biologically active compounds, contributing to drug discovery and development.

Applications in Drug Synthesis

- Synthesis of Antagonists : It has been employed in synthesizing various pharmacological agents, including those targeting specific receptors.

- Cost-effective Production : Recent methods have demonstrated that using this compound can lower production costs while maintaining high yields, making it an attractive choice for pharmaceutical companies .

The synthesis methods involving D-3-Bromocamphor-8-sulfonic acid ammonium salt have been noted for their low environmental impact. The processes often utilize less hazardous materials compared to traditional methods, which is beneficial for sustainable chemistry practices.

Safety Considerations

While handling this compound, standard laboratory safety protocols should be followed due to its chemical nature. It is advisable to store it away from oxidizing agents and under controlled conditions to prevent degradation .

Mecanismo De Acción

The mechanism of action of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt involves its interaction with molecular targets through its chiral center. The compound can form specific interactions with enzymes and receptors, leading to changes in their activity. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variants

Table 1: Structural and Functional Comparison

Key Observations :

- Positional Isomerism : The sulfonic acid group's position (8 vs. 10) alters solubility and reactivity. For example, the 8-sulfonic acid derivative is more commonly used in chiral resolutions due to its steric and electronic compatibility with amines .

- Functional Group Impact : The sulfonyl chloride variant (CAS 21286-54-4) is reactive toward nucleophiles, making it suitable for synthesizing sulfonamides, whereas the ammonium salt form is tailored for solubility in polar solvents .

Purity and Commercial Availability

Table 2: Commercial Specifications

Actividad Biológica

D-3-Bromocamphor-8-sulfonic acid ammonium salt, with the chemical formula C₁₀H₁₈BrNO₄S and CAS number 14575-84-9, is a compound known for its diverse biological activities. This article explores its properties, applications, and relevant research findings regarding its biological activity.

D-3-Bromocamphor-8-sulfonic acid ammonium salt is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 328.22 g/mol |

| Purity | ≥98% (by titrimetric analysis) |

| Melting Point | ~284°C (decomposition) |

| Solubility | Soluble in Methanol and Water (200 g/L at 25°C) |

Applications

This compound is primarily used in:

- Optical resolutions : It serves as a chiral auxiliary in asymmetric synthesis.

- Pharmaceutical intermediates : It plays a role in the synthesis of various pharmaceutical compounds .

Biological Activity

Research has demonstrated that D-3-Bromocamphor-8-sulfonic acid ammonium salt exhibits several biological activities:

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. The minimum inhibitory concentration (MIC) values for different bacteria were determined, highlighting its potential as an antimicrobial agent.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of D-3-Bromocamphor-8-sulfonic acid ammonium salt against Escherichia coli and Staphylococcus aureus. The results showed that:

- MIC for E. coli: 32 µg/mL

- MIC for S. aureus: 16 µg/mL

These findings suggest that the compound can inhibit the growth of these pathogenic bacteria effectively .

Antioxidant Activity

In addition to antimicrobial effects, this compound has shown antioxidant activity. The DPPH radical scavenging assay was employed to assess its ability to neutralize free radicals. The results indicated that D-3-Bromocamphor-8-sulfonic acid ammonium salt exhibited significant antioxidant capacity, comparable to standard antioxidants like ascorbic acid.

The biological activities of D-3-Bromocamphor-8-sulfonic acid ammonium salt are attributed to its ability to interact with cellular membranes and enzymes involved in metabolic processes. Its sulfonic acid group enhances solubility and reactivity, facilitating interactions with various biological targets.

Safety and Handling

While D-3-Bromocamphor-8-sulfonic acid ammonium salt is useful in various applications, it poses certain safety risks:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye irritation.

- Respiratory Irritation : May lead to respiratory issues if inhaled.

Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Q & A

Q. How does D-3-Bromocamphor-8-sulfonic acid ammonium salt interact with enzyme active sites in stereoselective catalysis studies?

- Experimental design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to chiral catalysts (e.g., lipases). Molecular docking simulations can predict binding modes based on the compound’s bicyclic structure and Br atom’s steric effects .

- Contradiction resolution : If experimental binding data conflicts with simulations, re-evaluate force field parameters for bromine’s van der Waals radius or solvation effects.

Q. What are the discrepancies in reported melting points or spectral data for this compound, and how can they be resolved?

- Data reconciliation : Compile literature values (e.g., DSC melting points, IR spectra) and test batches synthesized under controlled conditions. Variations may arise from hydrate formation or residual solvents; use thermogravimetric analysis (TGA) to quantify water content .

- Standardization : Advocate for interlaboratory studies to establish consensus reference data.

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| CAS No. | 14575-84-9 | |

| Molecular Formula | C₁₀H₁₈BrNO₄S | |

| Chiral Center | C1 (bicyclo[2.2.1]heptane framework) | |

| Solubility | Ethanol, water (moderate) |

Q. Table 2. HPLC Conditions for Purity Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm | |

| Mobile Phase | Ammonium phosphate buffer (pH 10):Methanol (75:25) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 220 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.